

Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-4-hydroxybenzaldehyde

Cat. No.: B099714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dichloro-4-hydroxybenzaldehyde**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted values and data from structurally similar compounds to offer a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of **2,3-Dichloro-4-hydroxybenzaldehyde** and related compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,3-Dichloro-4-hydroxybenzaldehyde** based on the analysis of related molecules and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data (in DMSO-d_6)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 10.5	Singlet	-
Aromatic (H-5)	7.5 - 7.8	Doublet	8.0 - 9.0
Aromatic (H-6)	7.0 - 7.3	Doublet	8.0 - 9.0
Hydroxyl (-OH)	10.0 - 11.0	Singlet (broad)	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-4 (C-OH)	155 - 160
C-2 (C-Cl)	130 - 135
C-3 (C-Cl)	125 - 130
C-1	128 - 132
C-5	130 - 135
C-6	115 - 120

Table 3: Key Infrared (IR) Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehyde)	2700 - 2900	Medium, often two bands
C=O Stretch (Aldehyde)	1670 - 1700	Strong
C=C Stretch (Aromatic)	1550 - 1600	Medium to Strong
C-O Stretch (Phenolic)	1200 - 1300	Strong
C-Cl Stretch	700 - 850	Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
190/192/194	[M] ⁺ Molecular ion peak cluster (due to ³⁵ Cl and ³⁷ Cl isotopes)
189/191/193	[M-H] ⁺
161/163/165	[M-CHO] ⁺
126/128	[M-CHO-Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing a foundation for the acquisition of high-quality data for **2,3-Dichloro-4-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2,3-Dichloro-4-hydroxybenzaldehyde**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Data Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shifts relative to the TMS signal.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

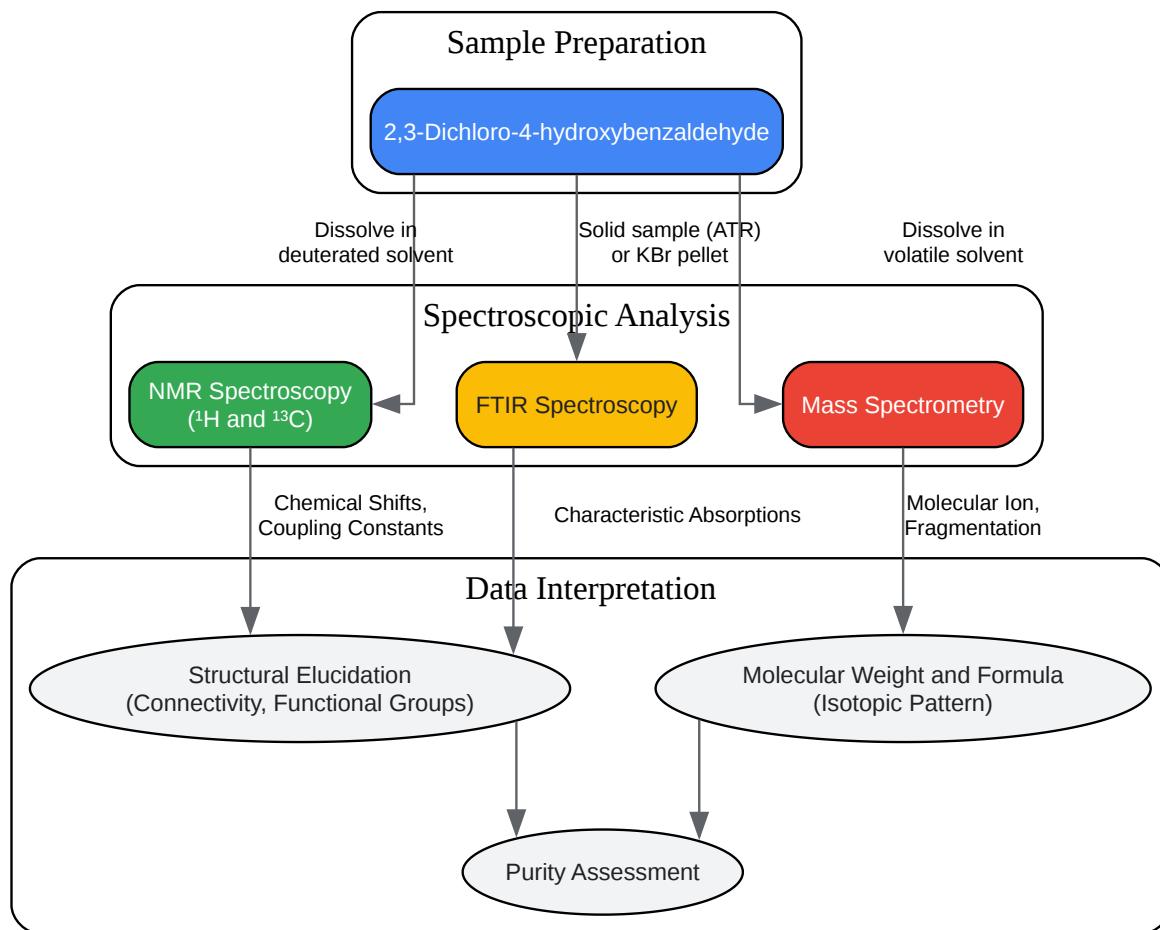
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

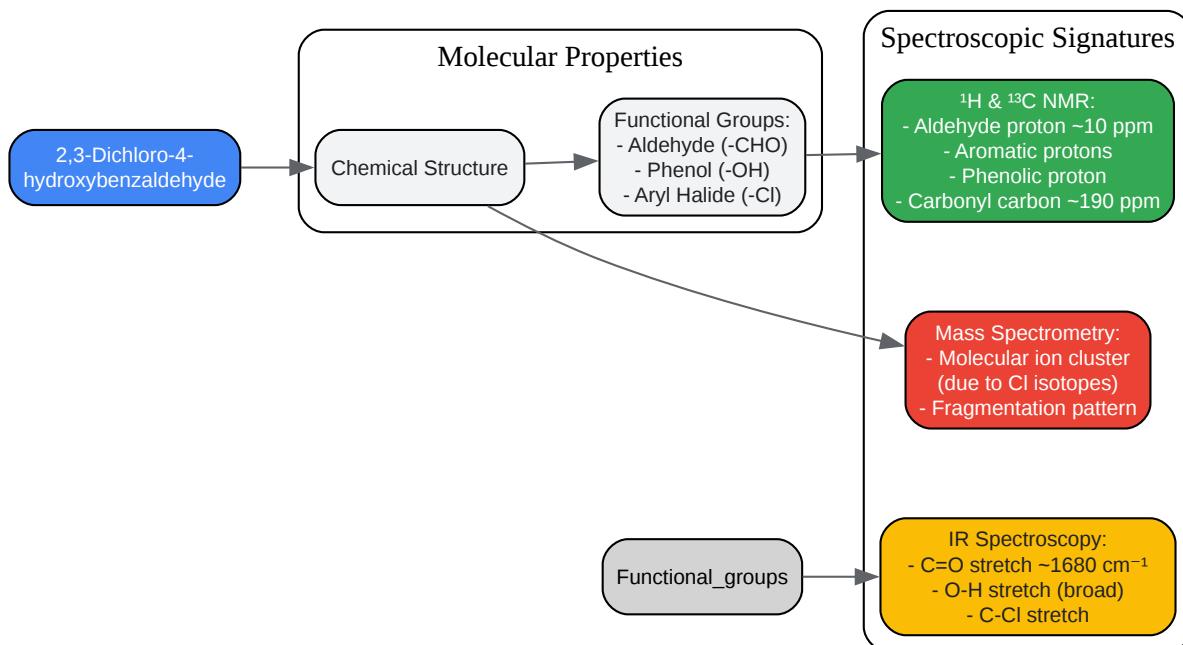
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2,3-Dichloro-4-hydroxybenzaldehyde** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation:
 - A standard FTIR spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the characteristic absorption peaks corresponding to the functional groups.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
 - For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
 - Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
- Instrumentation:
 - A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Data Acquisition (GC-MS Example):
 - Inject the sample solution into the GC.
 - The compound will be separated on the GC column and then enter the mass spectrometer.
 - Acquire mass spectra over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
 - Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CHO, -Cl).


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3-Dichloro-4-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and spectra.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099714#spectroscopic-data-of-2-3-dichloro-4-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com